molecular formula C20H23ClN4O2 B2593262 N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE CAS No. 1251627-02-7

N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE

Cat. No.: B2593262
CAS No.: 1251627-02-7
M. Wt: 386.88
InChI Key: QOWVMLBEUTUEAW-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a cyclopropyl group, and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-5-3-4-14(10-16)12-22-19(26)13-25-18(11-17(23-25)15-6-7-15)20(27)24-8-1-2-9-24/h3-5,10-11,15H,1-2,6-9,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWVMLBEUTUEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NCC3=CC(=CC=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the attachment of the pyrrolidine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and cyclopropyl ketones. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-BROMOPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE
  • **N-[(3-FLUOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE
  • **N-[(3-METHOXYPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

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